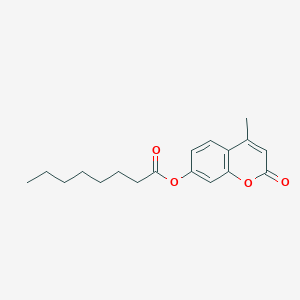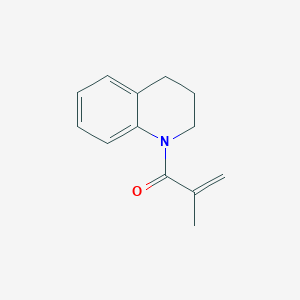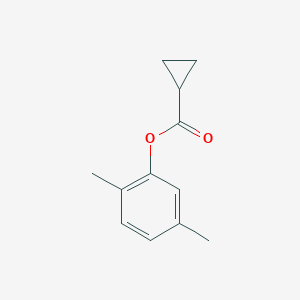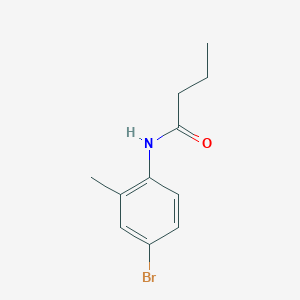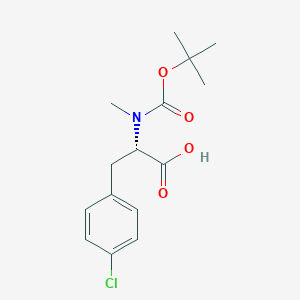
1-Benzothioylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzothioylpyrrolidine, also known as BTP, is a chemical compound that belongs to the class of thioamides. It has been extensively studied for its potential applications in scientific research due to its unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of 1-Benzothioylpyrrolidine involves the formation of a stable complex with metal ions, which results in the removal of these ions from the surrounding environment. This process is known as chelation and is a common method used in the treatment of heavy metal poisoning.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Benzothioylpyrrolidine has a low toxicity profile and does not have any significant adverse effects on biochemical and physiological processes in animals. It has been shown to be effective in reducing the levels of heavy metals in the liver, kidney, and brain tissues of animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Benzothioylpyrrolidine in lab experiments is its ability to selectively remove metal ions from the surrounding environment without affecting other chemical species. However, its effectiveness in different experimental conditions may vary, and further studies are needed to determine its limitations.
Zukünftige Richtungen
There are several potential future directions for the use of 1-Benzothioylpyrrolidine in scientific research. One area of interest is the development of new chelating agents that are more effective and selective in removing metal ions from contaminated water sources. Another potential application is the use of 1-Benzothioylpyrrolidine in the treatment of heavy metal poisoning in humans. Further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 1-Benzothioylpyrrolidine involves the reaction of pyrrolidine with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of recrystallization steps.
Wissenschaftliche Forschungsanwendungen
1-Benzothioylpyrrolidine has been used in various scientific research studies due to its ability to act as a chelating agent for metal ions. It has been shown to be effective in the removal of heavy metals from contaminated water sources, as well as in the treatment of heavy metal poisoning in animals.
Eigenschaften
CAS-Nummer |
15563-45-8 |
|---|---|
Produktname |
1-Benzothioylpyrrolidine |
Molekularformel |
C11H13NS |
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
phenyl(pyrrolidin-1-yl)methanethione |
InChI |
InChI=1S/C11H13NS/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI-Schlüssel |
RTZUSCLEISSKNQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2 |
Löslichkeit |
28.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




